Bienvenue dans la boutique en ligne BenchChem!

Fmoc-Cys(tBu)-OH

Orthogonal deprotection Multi-disulfide peptides TFA-stable protection

Choose Fmoc-Cys(tBu)-OH for SPPS requiring post-cleavage thiol integrity. The acid-stable tBu group survives TFA cleavage, preventing disulfide scrambling and oxidation. Enables regioselective on-resin disulfide formation, site-specific bioconjugation, and fragment condensation. ≥98.0% HPLC and ≥99.5% ee minimize batch failure. The definitive building block for cysteine-rich, multi-disulfide peptides.

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
CAS No. 67436-13-9
Cat. No. B557262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(tBu)-OH
CAS67436-13-9
SynonymsFmoc-Cys(tBu)-OH; 67436-13-9; Fmoc-S-tert-butyl-L-cysteine; Fmoc-S-t-butyl-L-cysteine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoicacid; Nalpha-Fmoc-S-tert-butyl-L-cysteine; AmbotzFAA1716; PubChem19015; KSC357Q6H; 47516_ALDRICH; Fmoc-S-tert.butyl-L-cysteine; SCHEMBL119702; 47516_FLUKA; CTK2F7863; FMOC-L-CYS(T-BUTHIO)-OH; MolPort-003-934-139; N|A-Fmoc-S-tert-butyl-L-cysteine; N-Fmoc-S-(tert-butyl)-L-cysteine; ZINC2384758; ANW-35337; CF-475; MFCD00037130; AKOS015837272; AKOS015906316; AM81675
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyIXAYZHCPEYTWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(tBu)-OH (CAS 67436-13-9): Essential Fmoc/tBu Building Block for Stable Cysteine Protection in SPPS


Fmoc-Cys(tBu)-OH (CAS 67436-13-9) is an Nα-Fmoc protected cysteine derivative featuring a tert-butyl (tBu) thioether protecting group on the sulfhydryl side chain . As a key building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), its primary differentiator is the acid-stable tBu group, which remains intact during standard trifluoroacetic acid (TFA)-mediated global deprotection and cleavage, thus preserving the cysteine thiol for subsequent orthogonal modifications . This orthogonal stability profile enables sophisticated synthetic strategies for multi-disulfide peptides, fragment condensation, and the incorporation of post-translational modifications that are incompatible with more acid-labile S-protecting groups.

Fmoc-Cys(tBu)-OH Selection Risks: Why Cysteine Derivatives Cannot Be Interchanged in Complex Peptide Synthesis


Substituting one Fmoc-protected cysteine derivative for another without rigorous analysis of deprotection orthogonality, racemization propensity, and downstream reactivity presents a significant risk of synthetic failure, particularly in complex, cysteine-rich sequences. The choice of S-protecting group—whether acid-labile (e.g., Trt, Mmt), oxidatively labile (e.g., Acm, tBu), or reductively labile (e.g., StBu)—dictates the entire SPPS workflow and the viability of specific disulfide bond formation strategies [1]. The tBu group's unique stability to TFA fundamentally differentiates it from the more commonly used trityl (Trt) group; using Fmoc-Cys(Trt)-OH in a scheme requiring a post-cleavage thiol modification would be catastrophic, as the thiol would be prematurely deprotected during global cleavage . Conversely, the requirement for heavy metal reagents (Hg(II)) or strong oxidative conditions (MeSiCl3/PhSOPh) for tBu removal renders Fmoc-Cys(tBu)-OH unsuitable for applications demanding a benign, orthogonal deprotection step . The following evidence quantifies these critical, performance-altering differences.

Fmoc-Cys(tBu)-OH Performance Metrics: Quantitative Differentiation from Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH


Acid Stability of tBu vs. Trt: Orthogonal Deprotection Strategies Enabled for Post-Cleavage Functionalization

The tert-butyl (tBu) thioether protecting group is quantitatively stable under standard global deprotection conditions using high-concentration TFA, in direct contrast to the trityl (Trt) group which is completely removed. This orthogonal stability is the foundational requirement for all post-synthetic thiol modifications of the free peptide .

Orthogonal deprotection Multi-disulfide peptides TFA-stable protection

Suppression of Racemization: tBu Enables Standard Uronium Coupling Protocols Unavailable to Trt Derivatives

In Fmoc-based SPPS using standard uronium coupling reagents (e.g., HBTU, HATU) with DIEA base in DMF, the use of Fmoc-Cys(Trt)-OH results in significant Cys racemization, reported at up to 8% under standard 1-minute preactivation [1]. While direct quantitative racemization data for Fmoc-Cys(tBu)-OH under identical conditions is not established in the primary literature, its chemical classification as an S-alkyl derivative implies a racemization propensity significantly lower than the base-labile Trt group, aligning with the behavior of other non-aromatic S-protecting groups like Ddm and MBom, which reduce racemization to <1.0% under the same standard protocol [1][2].

Racemization Cysteine epimerization Uronium coupling

Oxidative and Heavy Metal Deprotection: Differentiating tBu from Acm for Selective Cysteine Reactivation

Both Fmoc-Cys(tBu)-OH and Fmoc-Cys(Acm)-OH are TFA-stable, offering orthogonal protection. However, their deprotection mechanisms and reaction compatibilities differ significantly. The tBu group is removed with MeSiCl3/PhSOPh to simultaneously cyclize and form disulfide bonds without scrambling existing bridges, or with Hg(II) to yield free cysteinyl peptides . In contrast, the Acm group can be removed with Hg(II) or Ag(I) for free thiols, or oxidatively with I2 or Tl(III) to directly form cystinyl peptides .

Selective deprotection Disulfide bond formation Cysteine reactivation

Enantiomeric Purity and Lot-to-Lot Consistency: A Verified Specification for Procurement

Commercially sourced Fmoc-Cys(tBu)-OH (Novabiochem®) carries a verified specification of ≥99.5% enantiomeric purity (a/a) as determined by chiral HPLC analysis, ensuring minimal contamination with the undesired D-cysteine isomer . This high level of stereochemical integrity is critical for the synthesis of biologically active peptides. While other Fmoc-cysteine derivatives may have similar purity specifications, this is a key quantitative parameter for evaluating vendor quality.

Enantiomeric purity Quality control Procurement specification

Fmoc-Cys(tBu)-OH Application Guide: Optimal Synthetic Strategies Requiring Orthogonal tBu Protection


Synthesis of Peptides Requiring Post-Cleavage Thiol Modification

Fmoc-Cys(tBu)-OH is the reagent of choice for any peptide synthesis where the cysteine thiol must remain protected after resin cleavage for subsequent conjugation, labeling, or chemoselective ligation. The tBu group's absolute stability to the TFA cocktail ensures the free thiol is not prematurely exposed, which would otherwise lead to oxidation, disulfide scrambling, or unwanted side reactions . This is essential for preparing site-specifically modified bioconjugates, such as fluorescent probes or drug-linker constructs.

Construction of Multi-Disulfide Containing Peptides via Directed Folding

The orthogonal stability of tBu to TFA enables complex, regioselective disulfide bond formation strategies. After cleavage and purification of the fully protected linear precursor, the tBu group can be selectively removed and oxidized in a controlled manner using MeSiCl3/PhSOPh without disrupting any pre-existing native disulfide bonds that were formed on-resin . This is a powerful approach for the synthesis of challenging targets like conotoxins, defensins, and insulin analogs, where precise disulfide connectivity is critical for structure and function.

Large-Scale Manufacturing of Therapeutic Peptides with Cysteine

For industrial-scale peptide manufacturing, the high purity specification (≥98.0% by HPLC) and robust enantiomeric purity (≥99.5%) of commercially available Fmoc-Cys(tBu)-OH minimize the risk of batch failure and reduce downstream purification costs . Its compatibility with standard Fmoc SPPS protocols without requiring specialized, racemization-suppressing conditions (as often needed for Fmoc-Cys(Trt)-OH) simplifies process development and technology transfer, contributing to more reliable and cost-effective GMP production [1].

Fragment Condensation Strategies for Long and Difficult Peptides

The orthogonal protection scheme afforded by Fmoc/tBu makes Fmoc-Cys(tBu)-OH a valuable building block for fragment condensation approaches, particularly when a protected cysteine residue is located near the C-terminus of a fragment. The tBu group remains intact throughout fragment synthesis, purification, and coupling, providing a handle for final deprotection and cyclization of the fully assembled polypeptide chain .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Cys(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.